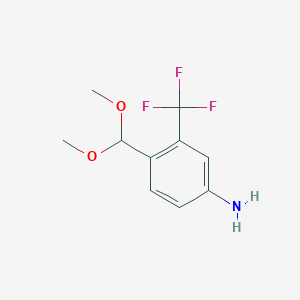

4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline

Description

4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a dimethoxymethyl (-CH(OCH₃)₂) group at the 4-position of the benzene ring. For example, compounds such as 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS: 694499-26-8) are highlighted as key pharmaceutical intermediates due to their role in kinase inhibitor synthesis .

Properties

Molecular Formula |

C10H12F3NO2 |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

4-(dimethoxymethyl)-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H12F3NO2/c1-15-9(16-2)7-4-3-6(14)5-8(7)10(11,12)13/h3-5,9H,14H2,1-2H3 |

InChI Key |

ADJGADYKWLNJHK-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=C(C=C1)N)C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction Strategy

A common approach begins with a trifluoromethyl-substituted aniline derivative. For example, 4-nitro-2-(trifluoromethyl)aniline can be synthesized by nitration of 2-(trifluoromethyl)aniline derivatives under controlled acidic conditions. The nitration is typically performed by adding concentrated nitric acid to a mixture containing the trifluoromethylbenzene precursor in sulfuric acid, followed by heating and careful quenching to isolate the nitro compound. This intermediate is then reduced to the corresponding amine using catalytic hydrogenation with palladium on carbon or chemical reductants like stannous chloride in ethanol.

Protection and Functional Group Transformations

To introduce the dimethoxymethyl group selectively, the aniline amino group is often protected by acetylation or pivaloylation to prevent unwanted side reactions during subsequent steps. For instance, acetylation of the amino group using acetic anhydride or pivaloyl chloride in the presence of bases such as triethylamine or pyridine provides a stable amide intermediate.

Following protection, the aromatic ring can undergo electrophilic substitution or coupling reactions to install the dimethoxymethyl group. This can be achieved via formylation followed by acetalization with methanol under acidic conditions to form the dimethoxymethyl substituent. Alternatively, direct alkylation methods using dimethoxymethyl reagents under controlled conditions have been reported.

Coupling and Deprotection

After the installation of the dimethoxymethyl group, the protecting group on the amine is removed by hydrolysis under acidic or basic conditions to regenerate the free aniline. This step is critical to obtain the target compound 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline in its active form. The overall process may involve additional purification steps such as recrystallization or chromatography to achieve high purity.

- The preparation of 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline is best approached via a multi-step synthetic route starting from trifluoromethyl-substituted aromatic compounds.

- Nitration followed by catalytic reduction is a reliable method to introduce and then convert the nitro group to the amino group while maintaining the trifluoromethyl substituent intact.

- Protection of the amino group is essential to avoid side reactions during the installation of the dimethoxymethyl group.

- The dimethoxymethyl substituent can be introduced by formylation followed by acetal formation or direct alkylation, depending on the available reagents and desired reaction conditions.

- Final deprotection and purification steps yield the target compound with high purity and good overall yields.

- The reaction conditions, such as temperature, solvent, and choice of protecting groups, significantly influence the yield and purity of the final product.

- The use of triethylamine or pyridine as bases and dichloromethane or benzene as solvents is common in these syntheses, providing good control over reaction rates and selectivity.

- Synthesis involving bromination, reduction, acetylation, and diazotisation of trifluoromethyl-substituted anilines, SAGE Journals. - Patent CN103709045A: Preparation methods involving nitration and hydrogenation of chloro-trifluoromethylbenzene derivatives. - Ambeed product data and synthetic procedures for 4-(Trifluoromethyl)aniline derivatives, including protection and acylation steps.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 4-(dimethoxymethyl)-3-(trifluoromethyl)aniline, emphasizing substituent effects on properties and applications:

Physicochemical Properties

- pKa Values : The acidity of trifluoromethyl-substituted anilines varies with substituent position. For example, 3-(trifluoromethyl)aniline has a pKa of 3.49, while the para-substituted analog (4-CF₃) has a lower pKa (2.75), attributed to stronger electron-withdrawing effects .

- Thermal Stability : Methoxy-substituted analogs (e.g., 4-methoxy-3-CF₃-aniline) exhibit higher melting points (>160°C) compared to alkylamine derivatives (e.g., piperazinylmethyl analog), likely due to hydrogen bonding and crystallinity .

Purity and Analytical Methods

Compounds like 4-{[(2-methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide () are purified via HPLC to >95% purity, ensuring reliability in biological assays . Similarly, piperazinylmethyl analogs are synthesized under anhydrous conditions to minimize side reactions .

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance acidity and metabolic stability, while bulky substituents (e.g., dimethoxymethyl) may improve target selectivity.

- Biological Activity: Positional isomerism (ortho vs.

- Synthetic Challenges : Steric hindrance from dimethoxymethyl groups may complicate coupling reactions, necessitating optimized catalysts or elevated temperatures.

Biological Activity

4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline is a compound that has garnered attention in various fields, particularly in pharmaceutical development, agricultural chemicals, and material science. This article explores its biological activity, synthesis, applications, and relevant case studies.

4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline features a trifluoromethyl group at the 3-position of the aniline ring and two methoxy groups at the 4-position. The presence of these functional groups significantly influences its reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Pharmaceutical Applications : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of biological pathways, making it a potential candidate for drug development targeting specific diseases.

- Antitumor Activity : Research indicates that derivatives of trifluoromethyl-substituted anilines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline have shown IC50 values in the low micromolar range against cell lines such as HeLa and A549, suggesting potential use in cancer therapy .

- Agricultural Chemicals : The compound is also utilized in formulating agrochemicals, including herbicides and pesticides. Its ability to enhance selectivity and reduce environmental impact is crucial for sustainable agricultural practices .

Synthesis

The synthesis of 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline typically involves several steps:

- Substitution Reactions : Starting from an appropriate aniline derivative, the trifluoromethyl group can be introduced via electrophilic aromatic substitution.

- Methoxylation : The dimethoxy groups are added through methoxylation reactions using suitable reagents under controlled conditions.

- Purification : The final product is purified using techniques like recrystallization or chromatography to obtain high purity suitable for biological testing.

Table 1: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 (μM) | Reference |

|---|---|---|---|

| Antiproliferative | HeLa | 0.75 | |

| Antiproliferative | A549 | 1.02 | |

| Insecticidal | Various insect species | Variable |

Case Study: Antitumor Activity

In a study investigating the antiproliferative effects of various substituted anilines, researchers found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines. For example, a derivative with a similar structure to 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline demonstrated significant growth inhibition in both HeLa and A549 cells, with IC50 values indicating potent activity .

Analytical Methods

Detection and quantification methods such as GC-MS and TLC have been employed to analyze the presence of related compounds in biological materials. These methods allow for precise measurement of compound concentrations in tissues, blood, and other biological fluids .

Q & A

Q. What are the key structural features and synthesis methods for 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline?

Answer: The compound features a trifluoromethyl (-CF₃) group at the 3-position and a dimethoxymethyl (-CH(OCH₃)₂) group at the 4-position on an aniline backbone. Its molecular formula is C₁₀H₁₂F₃NO₂, with a molecular weight of ~227.21 g/mol . Synthesis Methodology:

- Step 1: Start with a fluorinated aromatic precursor (e.g., 3-trifluoromethylaniline).

- Step 2: Introduce the dimethoxymethyl group via Friedel-Crafts alkylation or nucleophilic substitution, using reagents like dimethoxymethyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

- Step 3: Purify via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H NMR: Identifies aromatic protons and methoxy groups. For example, methoxy protons resonate at δ 3.2–3.5 ppm .

- ¹⁹F NMR: Detects the trifluoromethyl group (δ -60 to -65 ppm) .

- IR Spectroscopy: Confirms NH₂ (stretch ~3400 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- X-ray Crystallography: Resolves crystal packing and bond angles, often using SHELX software for refinement .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 228.1) .

Q. What safety precautions are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to potential volatility and amine toxicity.

- Storage: Keep in airtight containers away from oxidizers and acids.

- Emergency Protocols: Immediate rinsing with water for exposure; consult SDS for specific first-aid measures .

Q. What common chemical reactions does this compound undergo?

Answer:

- Oxidation: Reacts with H₂O₂ or KMnO₄ to form quinone derivatives.

- Reduction: LiAlH₄ reduces the dimethoxymethyl group to a hydroxymethyl moiety.

- Electrophilic Substitution: The electron-rich aromatic ring undergoes nitration or halogenation at specific positions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 4-(Dimethoxymethyl)-3-(trifluoromethyl)aniline?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve electrophilic substitution efficiency.

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Temperature Control: Maintain 60–80°C to balance reactivity and byproduct formation.

- Purification: Employ gradient elution in HPLC for higher purity (>98%) .

Q. How should contradictions in biological activity data across studies be resolved?

Answer:

- Assay Validation: Replicate studies under standardized conditions (e.g., cell line, pH, temperature).

- Purity Analysis: Use HPLC to confirm compound integrity; impurities may skew results.

- Structural Analog Comparison: Benchmark against similar fluorinated anilines (e.g., 4-Methoxy-3-(trifluoromethyl)aniline) to isolate substituent effects .

Q. What computational methods predict the compound’s reactivity and target interactions?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify reactive sites for electrophilic attack.

- Molecular Docking: Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina.

- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How does regioselectivity impact substitution reactions in derivatives of this compound?

Answer:

- Electronic Effects: The -CF₃ group is electron-withdrawing, directing substituents to the para position of the ring.

- Steric Hindrance: Dimethoxymethyl groups may block ortho positions. Validate via NOESY NMR to confirm substitution patterns .

Q. What are the key challenges in crystallizing this compound for X-ray studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.